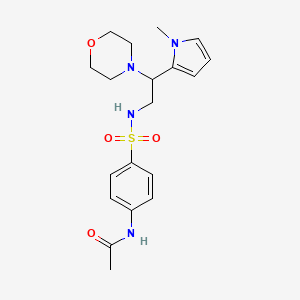
N-(4-(N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)sulfamoyl)phenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-(N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)sulfamoyl)phenyl)acetamide is a fascinating compound with complex structural features
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)sulfamoyl)phenyl)acetamide typically involves multiple steps:
Formation of the pyrrole intermediate: : Starting with a suitable precursor, the pyrrole ring is synthesized through cyclization reactions.
Attachment of the morpholine ring: : The morpholine ring is introduced through nucleophilic substitution reactions.
Formation of the sulfonamide bond: : Using sulfamoyl chloride, the sulfonamide linkage is formed under basic conditions.
Acetylation: : The final step involves acetylating the compound to get the desired product.
Industrial Production Methods
In industrial settings, the synthesis can be scaled up using continuous flow reactors to ensure efficient mixing and precise control of reaction conditions, thus optimizing yield and purity.
化学反応の分析
Types of Reactions
Oxidation: : This compound can undergo oxidation, particularly at the pyrrole ring, leading to the formation of oxo derivatives.
Reduction: : The reduction of the sulfonamide group can yield amines.
Substitution: : The acetyl group can be a site for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: : Reducing agents such as lithium aluminum hydride.
Substitution: : Nucleophiles like amines, thiols, or halides under basic conditions.
Major Products
Oxidation: : Oxo derivatives of the compound.
Reduction: : Amines.
Substitution: : Various substituted products depending on the nucleophile used.
科学的研究の応用
Chemistry
Used as a building block in organic synthesis for the creation of more complex molecules.
Acts as a reagent in various chemical reactions due to its functional groups.
Biology
Investigated for its role in modulating biological pathways.
Medicine
Explored for its therapeutic potential, particularly in targeting specific enzymes or receptors.
Possible applications in the development of new drugs.
Industry
Utilized in the manufacturing of specialty chemicals.
Could serve as a precursor in the production of advanced materials.
作用機序
N-(4-(N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)sulfamoyl)phenyl)acetamide exerts its effects by interacting with specific molecular targets. The sulfonamide group is known to inhibit enzymes such as carbonic anhydrase. The compound can bind to the active site of the enzyme, interfering with its normal function and leading to therapeutic effects.
類似化合物との比較
Similar Compounds
Sulfanilamide: : Shares the sulfonamide group but lacks the complex ring structures.
1-Methyl-1H-pyrrole-2,5-dione: : Contains the pyrrole ring but differs in overall structure.
Morpholine: : Comprises the morpholine ring but lacks the other functional groups.
Uniqueness
N-(4-(N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)sulfamoyl)phenyl)acetamide stands out due to its unique combination of functional groups, which endows it with distinct chemical and biological properties. This structural complexity is not found in simpler analogues, making it a valuable molecule for research and industrial applications.
特性
IUPAC Name |
N-[4-[[2-(1-methylpyrrol-2-yl)-2-morpholin-4-ylethyl]sulfamoyl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O4S/c1-15(24)21-16-5-7-17(8-6-16)28(25,26)20-14-19(18-4-3-9-22(18)2)23-10-12-27-13-11-23/h3-9,19-20H,10-14H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYNKUZQSTHMVHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC(C2=CC=CN2C)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
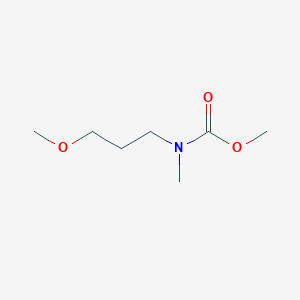

![N-{4-[4-(carbamoylmethyl)-5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl]phenyl}adamantane-1-carboxamide](/img/structure/B2758805.png)

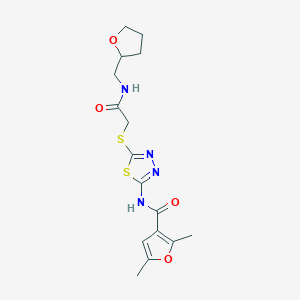
![1-[4-fluoro-3-(trifluoromethyl)phenyl]-2,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indol-4-one](/img/structure/B2758811.png)
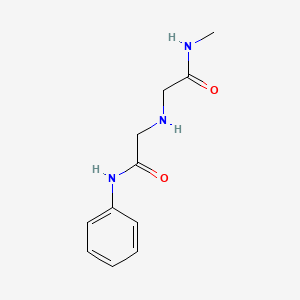
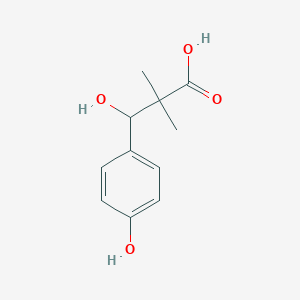
![5-[4-(4-chlorobenzoyl)piperazin-1-yl]-2-(4-methylphenyl)-1,3-oxazole-4-carbonitrile](/img/structure/B2758815.png)
![methyl 2-({[5-oxo-3-phenyl-4(5H)-isoxazolyliden]methyl}amino)acetate](/img/structure/B2758816.png)

![N-(4-bromophenyl)-5-(2-methoxyethyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2758822.png)
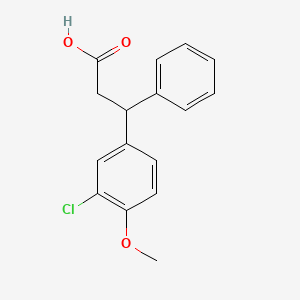
![2-({2-Oxo-2-[4-(trifluoromethyl)phenyl]ethyl}sulfanyl)-4-(trifluoromethyl)-5-pyrimidinecarbonitrile](/img/structure/B2758824.png)
